(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
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Overview
Description
GSK-812397 is a potent entry inhibitor of X4-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1). It functions as a noncompetitive antagonist of the CXC chemokine receptor 4 (CXCR4), which is a 7-transmembrane protein that acts as a host co-receptor for multiple strains of HIV-1 . This compound has shown significant antiviral activity against a broad range of X4-utilizing strains of HIV-1 .
Preparation Methods
The synthesis of GSK-812397 involves a scalable synthetic route that has been optimized for kilogram-scale production. The improved route has been scaled up in a 50-liter stationary facility to obtain 1.2 kilograms of the agent with an overall yield of 20% and greater than 99% chemical and enantiomeric purity in five steps . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
GSK-812397 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK-812397 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the interactions between CXCR4 and its ligands.
Biology: It helps in understanding the role of CXCR4 in various biological processes, including cell migration and immune response.
Medicine: It is being investigated for its potential use in the treatment of HIV infection due to its ability to inhibit the replication of HIV-1
Industry: It is used in the development of new antiviral drugs targeting CXCR4.
Mechanism of Action
GSK-812397 exerts its effects by acting as a noncompetitive antagonist of the CXCR4 receptor. It produces a concentration-dependent decrease in both stromal cell-derived factor 1 (SDF-1)-mediated chemotaxis and intracellular calcium release . This inhibition prevents the virus from entering and infecting host cells, thereby reducing viral replication .
Comparison with Similar Compounds
GSK-812397 is unique in its high potency and selectivity for the CXCR4 receptor. Similar compounds include:
AMD3100: Another CXCR4 antagonist used in the treatment of HIV infection.
IT1t: A small molecule inhibitor of CXCR4 with similar antiviral properties.
MSX-122: A partial antagonist of CXCR4 with potential therapeutic applications in cancer and HIV.
GSK-812397 stands out due to its broad efficacy, good pharmacokinetics, and high selectivity for CXCR4 .
Properties
CAS No. |
878197-98-9 |
---|---|
Molecular Formula |
C24H32N6O |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)-2-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C24H32N6O/c1-27-12-14-29(15-13-27)23-10-4-9-22-26-19(21(17-31)30(22)23)16-28(2)20-8-3-6-18-7-5-11-25-24(18)20/h4-5,7,9-11,20,31H,3,6,8,12-17H2,1-2H3/t20-/m0/s1 |
InChI Key |
QUDMHFVRKBVGBY-FQEVSTJZSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5 |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)[C@H]4CCCC5=C4N=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-(4-methyl-1-piperazinyl)-2-((methyl(5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol GSK812397 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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